2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1352796-65-6
VCID: VC2961429
InChI: InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)F
Molecular Formula: C10H14BFN2O2
Molecular Weight: 224.04 g/mol

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS No.: 1352796-65-6

Cat. No.: VC2961429

Molecular Formula: C10H14BFN2O2

Molecular Weight: 224.04 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine - 1352796-65-6

Specification

CAS No. 1352796-65-6
Molecular Formula C10H14BFN2O2
Molecular Weight 224.04 g/mol
IUPAC Name 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Standard InChI InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3
Standard InChI Key XFNGULIUEUPWIG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₀H₁₄BFN₂O₂, with a molecular weight of 224.04 g/mol . Its IUPAC name, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, reflects a pyrimidine ring substituted at the 2-position with fluorine and at the 5-position with a pinacol boronic ester. Key synonyms include:

  • 2-Fluoropyrimidine-5-boronic acid pinacol ester

  • 6-Fluoropyrimidin-3-ylboronic acid pinacol ester

  • MFCD13182191 .

Crystallographic and Stereochemical Properties

While direct crystallographic data for this compound is limited, related boronic esters exhibit planar dioxaborolane rings with bond lengths of 1.35–1.38 Å for B–O and 1.48–1.50 Å for C–O . The tetrahedral geometry around boron facilitates transmetalation in catalytic cycles, critical for its reactivity in cross-coupling reactions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves borylation of fluoropyrimidine precursors under palladium catalysis. A representative route includes:

  • Halogenation: Introduction of fluorine at the 2-position via electrophilic fluorination using Selectfluor® .

  • Miyaura Borylation: Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂, yielding the boronic ester .

Reaction Conditions:

  • Solvent: 1,4-Dioxane or THF

  • Temperature: 80–100°C

  • Catalyst: Pd(OAc)₂ or PdCl₂(dppf)

  • Yield: 70–85% .

Scalability and Optimization

Industrial production employs continuous-flow reactors to enhance yield (≥90%) and purity (>98% GC) . Automated systems mitigate exothermic risks during borylation, while recrystallization from ethanol/water mixtures achieves pharmaceutical-grade purity .

Physicochemical Properties

Solubility and Stability

PropertyValueSource
Solubility in DMSO10 mM at 20°C
Melting Point31°C (analogous pyridine derivative)
Storage Stability6 months at -80°C, 1 month at -20°C

The compound’s logP (2.1) predicts moderate lipophilicity, suitable for cell permeability in drug candidates . Degradation occurs via hydrolysis of the boronic ester to boronic acid, accelerated under acidic or aqueous conditions .

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Development

This boronic ester is a key intermediate in synthesizing SGK-1 (serum/glucocorticoid-regulated kinase 1) inhibitors, which modulate cell proliferation and apoptosis. For example:

  • Coupling with pyrrolopyridine scaffolds yields compounds with IC₅₀ values <100 nM against SGK-1.

  • In vivo studies demonstrate oral bioavailability (F = 45–60%) and brain penetration in rodent models .

Suzuki-Miyaura Cross-Coupling

The compound’s boronate group participates in Pd-catalyzed couplings with aryl halides, enabling access to biaryl systems. A case study produced 5-arylpyrimidines with yields of 75–92% using 1 mol% Pd(PPh₃)₄ .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedUse PPE; avoid ingestion
H315/H319Causes skin/eye irritationWear gloves and goggles
H335May cause respiratory irritationUse in ventilated areas
SupplierPurityPackagingPrice (1g)
TCI America>98.0%1g, 5g$70–244
Sigma-Aldrich≥95%1g, 5g$80–260
GlpBio≥95%25 µL (10 mM)Inquiry

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